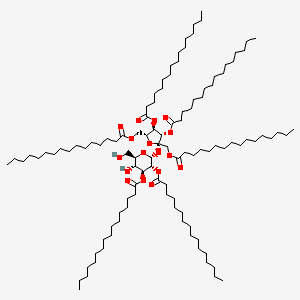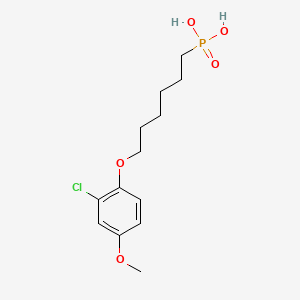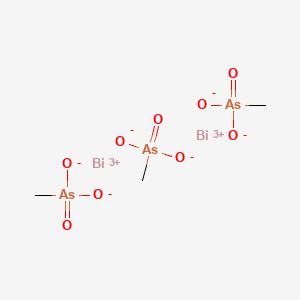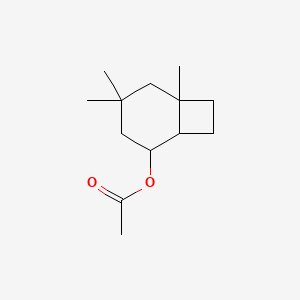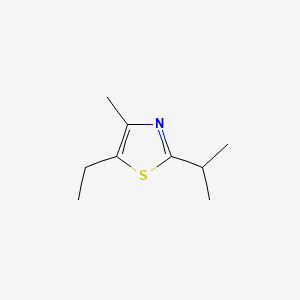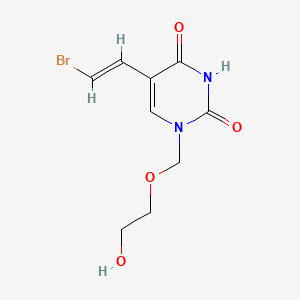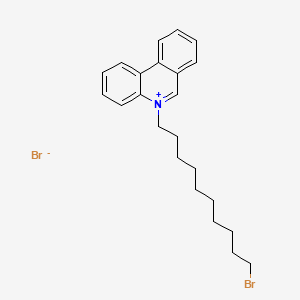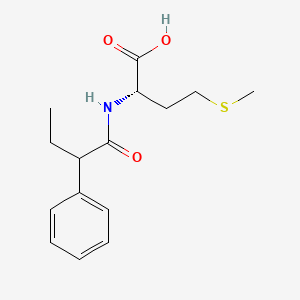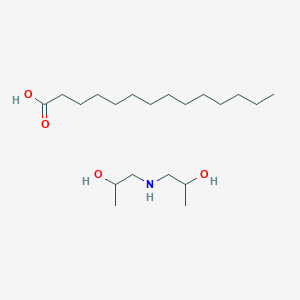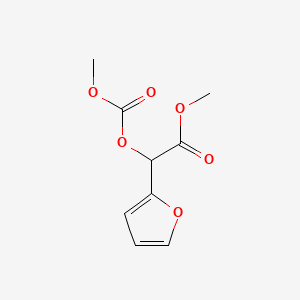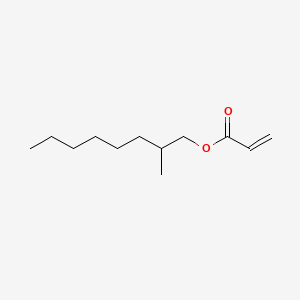
1-Heptatriacontene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptatriacontene is a long-chain hydrocarbon with the molecular formula C₃₇H₇₄ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptatriacontene can be synthesized through various methods, including the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Horner-Wadsworth-Emmons reaction , which is a variation of the Wittig reaction using phosphonate-stabilized carbanions .
Industrial Production Methods: Industrial production of this compound typically involves the cracking of larger hydrocarbons . This process breaks down larger molecules into smaller ones, including alkenes like this compound. The conditions for this process usually involve high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptatriacontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Heptatriacontene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products
Wirkmechanismus
The mechanism of action of 1-Heptatriacontene involves its interaction with other molecules through van der Waals forces . These interactions are primarily due to the long hydrocarbon chain, which allows for significant surface contact with other molecules. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Heptatriacontene can be compared with other long-chain alkenes and alkanes, such as:
Heptatriacontane (C₃₇H₇₆): A saturated hydrocarbon with no double bonds, making it less reactive than this compound.
Octatriacontene (C₃₈H₇₆): Another long-chain alkene with a similar structure but one additional carbon atom, resulting in slightly different physical and chemical properties
The uniqueness of this compound lies in its specific chain length and the presence of a double bond, which imparts distinct reactivity and physical properties compared to its saturated and longer-chain counterparts.
Eigenschaften
CAS-Nummer |
61868-15-3 |
|---|---|
Molekularformel |
C37H74 |
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
heptatriacont-1-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-37H2,2H3 |
InChI-Schlüssel |
VKVLQEVZERYUAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


